Screening-Validated GPR151 Modulator Activity Versus Uncharacterized Benzamide Analogs
This compound is one of a limited set of molecules tested in a cell-based high-throughput primary assay designed to identify activators of GPR151 (galanin receptor 4), a synaptic GPCR implicated in nicotine dependence and withdrawal [1]. The assay was conducted by The Scripps Research Institute Molecular Screening Center and represents a defined biological annotation not available for generic benzamide comparators such as N-(2-chloroacetyl)benzamide (CAS 734543-01-2) or 4-(difluoromethoxy)benzamide (CAS 147992-28-7).
| Evidence Dimension | Entry in GPR151 cell-based HTS activator assay |
|---|---|
| Target Compound Data | Tested; specific activity data not publicly disclosed but assay entry documented |
| Comparator Or Baseline | N-(2-chloroacetyl)benzamide (CAS 734543-01-2) and 4-(difluoromethoxy)benzamide (CAS 147992-28-7): No public GPR151 assay entry records |
| Quantified Difference | Qualitative differentiation: Target compound has documented GPR151 assay entry; comparators lack any public GPR151 screening annotation |
| Conditions | Cell-based high-throughput primary assay; Scripps Research Institute Molecular Screening Center; target GPR151 |
Why This Matters
Procurement of a screening-validated compound reduces assay development risk and provides a known starting point for SAR exploration that uncharacterized analogs cannot offer.
- [1] ChemSrc. Bioassay detail: Cell-based high throughput primary assay to identify activators of GPR151 (AID 1508602). View Source
